molecular formula C9H7N3O2 B112618 3-Nitroquinolin-4-amine CAS No. 42606-33-7

3-Nitroquinolin-4-amine

Cat. No.: B112618
CAS No.: 42606-33-7
M. Wt: 189.17 g/mol
InChI Key: SKPRPEJLFKCOAB-UHFFFAOYSA-N
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Description

3-Nitroquinolin-4-amine (CAS 42606-33-7) is an aromatic organic compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol. This yellow solid serves as a versatile and critical synthetic building block in medicinal chemistry and organic synthesis, particularly valued for the construction of more complex nitrogen-containing heterocycles. Its primary research value lies in its role as a key precursor in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives . These derivatives, as disclosed in the patent US4689338A, are established as important immune response modifiers with notable antiviral properties . The compound should be stored in a dark place, sealed in dry conditions at room temperature . According to supplier safety information, this compound carries the GHS signal word "Warning" and may cause harmful effects if swallowed, as well as skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRPEJLFKCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299559
Record name 4-Amino-3-nitroquinoline
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42606-33-7
Record name 42606-33-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Nitroquinolin 4 Amine

Primary Synthetic Routes

The principal synthetic strategies for obtaining 3-nitroquinolin-4-amine involve either introducing the amino group onto a nitroquinoline skeleton or constructing the molecule through nitration of a suitable quinoline (B57606) derivative.

A common and effective strategy for the synthesis of this compound involves the introduction of an amino group onto a pre-existing nitroquinoline framework. This is typically accomplished through various amination reactions, where the nitro group plays a crucial role in activating the quinoline ring towards nucleophilic attack.

Direct amination of nitroquinolines can be achieved through a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, the nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile. mdpi.comresearchgate.net The VNS reaction is a powerful tool for the direct introduction of an amino group into an aromatic ring to produce aminonitroarenes. researchgate.net This method has been successfully applied to various nitroquinoline isomers, including 3-, 5-, 6-, 7-, and 8-nitroquinolines, which react with aminating agents in a basic medium. cdnsciencepub.com The reaction typically yields amino products where the substitution has occurred at the ortho or para position relative to the nitro group. researchgate.netcdnsciencepub.com

A well-established method for the synthesis of this compound involves the reaction of 4-chloro-3-nitroquinoline (B17048) with ammonia (B1221849). acs.org In this nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the 4-position acts as a leaving group and is displaced by the incoming amino group from ammonia. nih.gov The presence of the electron-withdrawing nitro group at the 3-position facilitates this reaction by activating the carbon at the 4-position towards nucleophilic attack. nih.gov This reaction has been utilized in the preparation of a variety of 4-amino-3-nitroquinoline derivatives. acs.orgresearchgate.net

Table 1: Amination of 4-Chloro-3-nitroquinoline

ReactantReagentProductReference
4-Chloro-3-nitroquinolineAmmoniaThis compound acs.org
4-Chloro-3-nitroquinolineAniline3-Nitro-4-anilinoquinoline acs.org
4,7-Dichloro-3-nitroquinolineVarious primary-tertiary diaminesCorresponding 4-(aminoalkylamino)-7-chloro-3-nitroquinolines acs.org

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant method for the direct amination of nitroaromatic compounds, including nitroquinolines. researchgate.netscilit.com This reaction typically involves a nitroarene and a nucleophile that has a leaving group attached to the nucleophilic center. researchgate.net The reaction of 3-nitroquinoline (B96883) with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) is a prime example of VNS, leading to the formation of aminonitroquinolines. researchgate.netcdnsciencepub.com Similarly, 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) has been identified as a highly reactive reagent for the aromatic amination of nitroquinolines via VNS. scilit.com

Table 2: Vicarious Nucleophilic Amination of Nitroquinolines

Nitroquinoline IsomerAminating AgentBase/SolventPosition of AminationReference
3-, 5-, 6-, 7-Nitroquinoline4-amino-1,2,4-triazolePotassium tert-butoxide/DMSOPredominantly ortho to the nitro group cdnsciencepub.com
8-Nitroquinoline4-amino-1,2,4-triazolePotassium tert-butoxide/DMSOPara to the nitro group cdnsciencepub.com
Various Nitroquinolines1,1,1-trimethylhydrazinium iodide (TMHI)Not specifiedOrtho to the nitro group scilit.com

An alternative synthetic approach begins with the nitration of a suitable quinoline derivative, followed by chemical modifications to introduce the amino group at the 4-position. This strategy allows for the construction of the target molecule from more readily available starting materials.

The synthesis of this compound can be effectively achieved starting from 4-hydroxyquinoline (B1666331). The first step in this sequence is the nitration of 4-hydroxyquinoline. This reaction, when carried out with hot concentrated nitric acid, results in the formation of 3-nitro-4-hydroxyquinoline. acs.orgprepchem.com The hydroxyl group at the 4-position can then be replaced by a chlorine atom to yield 4-chloro-3-nitroquinoline. acs.org This intermediate is then subjected to amination with ammonia, as described in section 2.1.1.2, to produce the final product, this compound. acs.org

Table 3: Synthesis via Nitration of 4-Hydroxyquinoline

Starting MaterialReagent(s)Intermediate(s)Final ProductReference
4-Hydroxyquinoline1. Hot concentrated nitric acid 2. Chlorinating agent (e.g., POCl₃) 3. Ammonia1. 3-Nitro-4-hydroxyquinoline 2. 4-Chloro-3-nitroquinolineThis compound acs.org

Nitration of Quinoline Derivatives and Subsequent Transformations

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture. researchgate.net While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles have been successfully applied to structurally similar nitrogen-containing heterocycles.

For instance, the synthesis of 3-nitroindoles has been effectively achieved from N-aryl β-nitroenamines using a rapid microwave-assisted intramolecular coupling reaction. nih.govnih.gov This method provides good yields and complete regioselectivity. nih.gov Similarly, three-component reactions under microwave irradiation have been developed for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, showcasing the technology's utility in constructing complex heterocyclic systems in a one-pot manner. sunway.edu.my These examples suggest that microwave-assisted protocols could be highly effective for the synthesis of this compound, potentially by accelerating the key amination or nitration steps. The primary benefit lies in the rapid and uniform heating of the solvent and reactants, which can overcome activation energy barriers more efficiently than conventional oil baths. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

FeatureConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to DaysMinutes researchgate.netsunway.edu.my
Energy EfficiencyLower (heats vessel)Higher (heats reactants directly) researchgate.net
YieldsVariableOften higher nih.gov
Side ReactionsMore prevalentOften reduced researchgate.net
Regioselective Nitration Studies

The synthesis of this compound requires precise control over the position of the nitro group on the quinoline ring, a concept known as regioselectivity. The nitration of the quinoline scaffold is a classic electrophilic aromatic substitution reaction. The position of substitution is heavily influenced by the directing effects of existing substituents and the reaction conditions.

In the quinoline ring system, the benzene (B151609) ring is generally more reactive towards electrophiles than the pyridine (B92270) ring. However, under strongly acidic nitrating conditions, the nitrogen atom of the pyridine ring becomes protonated, which deactivates the entire ring system, particularly the pyridine part. This directs nitration towards the 5- and 8-positions of the benzene ring.

Achieving nitration at the 3-position, which is on the electron-deficient pyridine ring, is challenging. It typically requires a precursor that already contains a strongly activating group on the pyridine ring. A thorough study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives highlights the importance of such directing groups. researchgate.net By protecting the amino group, the deactivating effect of N-protonation is removed, and the electronic nature of the protecting group can be used to influence the position of nitration. researchgate.net For the synthesis of this compound, nitration is often performed on a precursor like 4-hydroxyquinoline. The hydroxyl group at position 4 activates the pyridine ring, facilitating electrophilic attack at the adjacent 3-position. prepchem.com

Advanced Synthetic Strategies and Modifications

Derivatization from 3-Nitroquinolin-4-ol

A common and effective route to this compound involves a multi-step synthesis starting from 4-hydroxyquinoline (also known as quinolin-4-ol). This precursor-based approach allows for controlled introduction of the required functional groups.

The synthesis proceeds via two key steps:

Nitration: 4-Hydroxyquinoline is first subjected to nitration. The hydroxyl group at the C4 position is an activating group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. A typical procedure involves heating 4-hydroxyquinoline in propionic acid and then adding nitric acid dropwise to yield 3-nitro-4-hydroxyquinoline. prepchem.com

Amination: The hydroxyl group of 3-nitro-4-hydroxyquinoline is then converted to an amine group. This is typically not a direct conversion. A common strategy involves first converting the hydroxyl group into a better leaving group, such as a chlorine atom, by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). This forms a 4-chloro-3-nitroquinoline intermediate. This intermediate is then subjected to nucleophilic aromatic substitution (SₙAr) with an amine source, such as ammonia or an amine derivative, to displace the chlorine and form the final this compound product. A similar chlorination-then-amination sequence is used in the synthesis of related bromo-substituted analogues. researchgate.net

Synthesis of Halogenated Analogues (e.g., 7-Bromo-3-nitroquinolin-4-amine)

The synthesis of halogenated derivatives of this compound provides access to a wider range of compounds for further chemical modification. The strategy for introducing a halogen, such as bromine, depends on the desired position.

For analogues like 7-Bromo-3-nitroquinolin-4-amine (B2453168), the synthesis often starts with an already halogenated quinoline precursor. For example, a synthetic route to a key intermediate for certain inhibitors starts from 6-bromoquinolin-4-ol. researchgate.net This starting material undergoes a sequence of reactions similar to the one described above:

Nitration of the bromo-quinolin-4-ol to introduce the nitro group at the 3-position.

Chlorination of the hydroxyl group at the 4-position to form 6-bromo-4-chloro-3-nitroquinoline (B1343797). researchgate.net

Amination via nucleophilic substitution, where the chlorine at C4 is displaced by an appropriate amine to yield the final N-substituted 6-bromo-3-nitroquinolin-4-amine derivative. researchgate.net

The regioselectivity of direct bromination on the quinoline ring itself is complex. For instance, studies on 8-hydroxyquinoline (B1678124) show that bromination can lead to a mixture of mono- and di-bromo derivatives, highlighting the need for carefully chosen starting materials and conditions to achieve specific isomers. researchgate.net

Synthesis of N-Substituted 3-Nitroquinolin-4-amines

Creating derivatives with substituents on the 4-amino group (N-substitution) is a key strategy for modifying the compound's properties. These syntheses typically follow the nucleophilic aromatic substitution (SₙAr) pathway.

The common precursor for these reactions is 4-chloro-3-nitroquinoline. The electron-withdrawing nature of the nitro group at C3 and the pyridine ring nitrogen makes the C4 position highly susceptible to nucleophilic attack. By reacting 4-chloro-3-nitroquinoline with various primary or secondary amines, a diverse library of N-substituted 3-nitroquinolin-4-amines can be generated.

For example, N-Isobutyl-3-nitroquinolin-4-amine is synthesized by reacting an appropriate nitro-substituted quinoline with isobutylamine. Another documented synthesis involves reacting 6-bromo-4-chloro-3-nitroquinoline with 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) in acetic acid to produce the corresponding N-substituted product. researchgate.net

Table 2: Examples of N-Substituted this compound Synthesis

PrecursorAmine NucleophileProductReference
4-Chloro-3-nitroquinolineIsobutylamineN-Isobutyl-3-nitroquinolin-4-amine
6-Bromo-4-chloro-3-nitroquinoline2-(4-aminophenyl)-2-methylpropanenitrile2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile researchgate.net

Palladium-Catalyzed Reactions in Nitroquinoline Synthesis

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov While direct synthesis of the this compound core via a palladium-catalyzed reaction is not the most common route, these methods are invaluable for the advanced modification and diversification of the quinoline scaffold.

Several key palladium-catalyzed cross-coupling reactions could be applied to halogenated precursors of this compound:

Suzuki Coupling: A 7-bromo-3-nitroquinolin-4-amine derivative could be coupled with an organoboron compound to form a new carbon-carbon bond at the 7-position, introducing aryl or alkyl groups. nobelprize.org

Buchwald-Hartwig Amination: This reaction could be used to construct the C4-N bond by coupling a 4-chloro-3-nitroquinoline with an amine, often under conditions milder than traditional SₙAr reactions. libretexts.org It is also a powerful method for creating aryl amines. libretexts.org

Heck Reaction: This reaction could couple a halogenated nitroquinoline with an alkene, providing a route to vinyl-substituted quinolines.

Recently, a palladium-catalyzed dehydrogenative aromatization was developed for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors, demonstrating the utility of palladium in constructing the core aromatic system. nih.gov Such strategies allow for the rapid assembly of complex molecules and are widely used in the synthesis of bioactive compounds and pharmaceuticals. nih.gov

Mechanism of Reaction Elucidation

The synthesis of this compound and its derivatives is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. This pathway is favored due to the electronic properties of the quinoline ring system, which is significantly influenced by the presence of the nitro group.

Detailed Reaction Mechanisms for Nucleophilic Substitutions

The formation of this compound typically proceeds via the reaction of a 4-halo-3-nitroquinoline, most commonly 4-chloro-3-nitroquinoline, with an amine nucleophile. acs.orgresearchgate.net The mechanism is a well-established two-step addition-elimination process, characteristic of nucleophilic aromatic substitution.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the amine nucleophile (e.g., ammonia or a primary/secondary amine) on the C4 carbon of the 4-chloro-3-nitroquinoline ring. researchgate.net This carbon is highly electrophilic, a result of the strong electron-withdrawing effects of both the adjacent nitro group (-NO₂) and the heterocyclic nitrogen atom within the quinoline ring. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. researchgate.net In this intermediate, the C4 carbon is sp³ hybridized, and the negative charge is delocalized across the aromatic system, particularly onto the nitro group and the ring nitrogen.

Step 2: Elimination of the Leaving Group and Aromaticity Restoration

The general mechanism can be summarized as follows:

General Reaction Mechanism for Nucleophilic Substitution on 4-chloro-3-nitroquinoline

Figure 1: General reaction mechanism for the nucleophilic aromatic substitution of an amine with 4-chloro-3-nitroquinoline, proceeding through a Meisenheimer intermediate.

The stability of the Meisenheimer intermediate is a critical factor for the reaction to proceed. The presence of the nitro group at the C3 position is crucial as it provides significant resonance stabilization for the negative charge, thereby lowering the activation energy of the reaction.

Role of Reagents and Catalysts in Reaction Pathways

The efficiency and outcome of the synthesis of this compound are highly dependent on the choice of reagents, catalysts, and reaction conditions.

Reagents:

Substrate (Electrophile): The most common precursor is 4-chloro-3-nitroquinoline . biosynth.com This compound is typically prepared by the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination step using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). acs.orgprepchem.comchemicalbook.com The chlorine atom at the C4 position serves as an excellent leaving group for the SNAr reaction.

Nucleophile: A variety of nitrogen-based nucleophiles can be used. To synthesize the parent This compound , ammonia is used. For the synthesis of N-substituted derivatives, primary or secondary amines are employed. acs.orgresearchgate.net The nucleophilicity of the amine plays a significant role in the reaction rate.

Catalysts:

The nucleophilic substitution reaction can be significantly influenced by acid or base catalysis. researchgate.net

Base Catalysis: Bases are often employed to enhance the reaction rate. A base can deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases used include potassium carbonate (K₂CO₃) or tertiary amines like triethylamine. nih.govplos.org In many preparations, an excess of the reacting amine itself serves as the base to neutralize the HCl formed during the reaction. mnstate.edu

The table below summarizes the roles of key components in the synthesis.

ComponentExample(s)Role in Reaction Pathway
Substrate 4-Chloro-3-nitroquinolineProvides the electrophilic C4 carbon and the leaving group (Cl⁻). The nitro group activates the ring for nucleophilic attack. acs.orgbiosynth.com
Nucleophile Ammonia, Primary Amines (e.g., isobutylamine), Secondary AminesAttacks the C4 carbon to form the new C-N bond, replacing the chloro group. acs.orgcymitquimica.com
Solvent Acetic Acid, Ethanol, N-Methyl-2-pyrrolidone (NMP)Provides the medium for the reaction; its polarity can influence reaction rates. researchgate.netplos.orggoogle.com
Catalyst Hydrochloric Acid (Acid), Potassium Carbonate (Base), Triethylamine (Base)Acid: Protonates the quinoline nitrogen, activating the ring. Base: Deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid byproduct. researchgate.netplos.org

In some broader synthetic strategies for quinolines, transition metal catalysts like copper or palladium are used, but for the direct amination of 4-chloro-3-nitroquinoline, the uncatalyzed or acid/base-catalyzed SNAr pathway is the most direct and commonly reported method. nih.govresearchgate.net

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 3-Nitroquinolin-4-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) core and the amine group. The aromatic region would display a set of multiplets corresponding to the protons on the benzene (B151609) ring portion of the quinoline system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amine group. The proton at the 2-position (H-2) is anticipated to appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom in the quinoline ring. The protons of the amine group (NH₂) would typically appear as a broad singlet.

Detailed analysis of coupling constants (J) between adjacent protons would further help in assigning the specific positions of protons on the aromatic ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound (Note: This table is predictive, as specific experimental data from peer-reviewed literature was not available in the search.)

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.5-8.8 Singlet
Aromatic H ~7.5-8.2 Multiplets

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbon atom bearing the nitro group (C-3) and the one attached to the amine group (C-4) would have their resonances shifted to characteristic positions. Quaternary carbons (those not bonded to any hydrogen atoms), such as C-3, C-4, C-4a, and C-8a, are typically observed as weaker signals compared to protonated carbons.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, as specific experimental data from peer-reviewed literature was not available in the search.)

Carbon Atom Expected Chemical Shift (δ, ppm)
C-2 ~150-155
C-3 (C-NO₂) ~130-140
C-4 (C-NH₂) ~145-150
Aromatic C ~120-135

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework and confirm the substitution pattern on the quinoline ring. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, further confirming the positions of the aromatic protons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₉H₇N₃O₂, the theoretical exact mass is 189.0538 g/mol . An HRMS analysis would aim to measure the mass of the protonated molecule, [M+H]⁺, with high accuracy (typically within 5 ppm). Observing an ion with an m/z value extremely close to the calculated mass for C₉H₈N₃O₂⁺ would provide strong evidence for the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₇N₃O₂
Theoretical Exact Mass 189.0538 g/mol
Expected Ion (ESI+) [M+H]⁺

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are standard methods for assessing the purity of a compound and confirming its identity in a mixture.

In an LC-MS analysis, the compound would first be separated from any impurities on an HPLC column before being introduced into the mass spectrometer. The resulting chromatogram would show a peak at a specific retention time corresponding to this compound, and the mass spectrometer would detect the corresponding molecular ion (e.g., [M+H]⁺ at m/z 190.1), confirming its presence and allowing for quantification of its purity. LC-MS is particularly useful for analyzing non-volatile and thermally sensitive compounds.

GC-MS could also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Often, derivatization is used for amine-containing compounds to improve their chromatographic properties. The sample is vaporized and separated on a GC column, and the mass spectrometer provides a mass spectrum for the eluting peak, which can be compared to a library for identification. GC-MS is a highly sensitive technique for the detection of volatile organic compounds.

Infrared (IR) and UV-Visible Spectroscopy

Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic properties of compounds. Infrared and UV-Visible spectroscopy, in particular, provide valuable insights into the functional groups present and the electronic transitions within this compound.

While specific, comprehensive FTIR and Raman spectral data for this compound are not extensively detailed in the available literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups. The analysis of related quinoline derivatives provides a basis for these assignments. nih.gov

The infrared spectrum of this compound is expected to be characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3400-3250 cm⁻¹ region. An N-H bending vibration for the primary amine is also expected between 1650-1580 cm⁻¹. The presence of the nitro group (-NO₂) will give rise to strong asymmetric and symmetric stretching vibrations, which are characteristically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

The aromatic quinoline ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-N stretching vibration for the aromatic amine is anticipated to appear in the 1335-1250 cm⁻¹ range.

A hypothetical table of the principal expected infrared absorption bands for this compound is presented below, based on established group frequencies.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
N-H Asymmetric Stretch3400 - 3300Primary Amine (-NH₂)
N-H Symmetric Stretch3330 - 3250Primary Amine (-NH₂)
Aromatic C-H Stretch3100 - 3000Quinoline Ring
N-H Bend1650 - 1580Primary Amine (-NH₂)
C=C and C=N Stretches1600 - 1400Quinoline Ring
Asymmetric NO₂ Stretch1550 - 1475Nitro Group (-NO₂)
Symmetric NO₂ Stretch1360 - 1290Nitro Group (-NO₂)
Aromatic C-N Stretch1335 - 1250Aryl-Amine

Raman spectroscopy, being complementary to FTIR, would also be instrumental in identifying and confirming the presence of these functional groups. The symmetric vibrations, particularly of the nitro group and the quinoline ring, are expected to produce strong signals in the Raman spectrum.

The electronic absorption spectrum of this compound, as determined by UV-Visible spectroscopy, is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the quinoline ring system and the attached functional groups. The study of various nitroquinoline and aminoquinoline derivatives indicates that the position and intensity of these bands are sensitive to the electronic nature of the substituents. researchgate.netresearchgate.net

The quinoline core itself displays strong absorptions in the UV region. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, potentially extending into the visible region. This is due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the quinoline ring.

Electronic Transition Expected Wavelength Range (nm) Molecular Moiety
π→π250 - 350Quinoline Ring System
n→π / ICT350 - 450Nitro and Amino Groups

The solvent polarity is also expected to influence the position of the absorption bands, with more polar solvents likely causing further shifts in the ICT band.

Crystallographic Studies

The determination of the three-dimensional arrangement of atoms in the solid state is crucial for a complete understanding of a molecule's properties. Single-crystal X-ray diffraction is the definitive method for elucidating this information.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available for this specific compound.

However, crystallographic studies on closely related molecules can provide valuable insights into the expected structural features. For instance, the crystal structure of 3-Acetyl-4-aminoquinoline has been determined. researchgate.net While not identical, this related structure suggests that the quinoline ring system in this compound is likely to be essentially planar. The amino and nitro groups would be substituted at the 4- and 3-positions of this planar ring, respectively.

To provide a reference, the crystallographic data for the related compound, 3-Acetyl-4-aminoquinoline, is presented below. It is important to reiterate that this data is not for this compound but for a structurally similar molecule.

Table of Crystallographic Data for 3-Acetyl-4-aminoquinoline researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pccn
a (Å) 30.815 (6)
b (Å) 8.884 (2)
c (Å) 13.305 (3)
V (ų) 3642.4 (14)
Z 16
Calculated Density (Mg m⁻³) 1.358

Future single-crystal X-ray diffraction studies on this compound are necessary to definitively determine its solid-state structure and to allow for a detailed analysis of its bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 3 Nitroquinolin 4 Amine

Theoretical Studies of Reaction Mechanisms and Regioselectivity

Theoretical studies on reaction mechanisms and regioselectivity for quinoline (B57606) derivatives often employ Density Functional Theory (DFT) to map out potential energy surfaces and identify the most favorable reaction pathways. While specific computational studies detailing the reaction mechanisms and regioselectivity of 3-nitroquinolin-4-amine are not extensively documented in publicly available research, the established methodologies for similar compounds provide a clear framework for how such investigations would be conducted.

For instance, studies on the regioselective nitration of tetrahydroquinoline have utilized DFT calculations, specifically with the B3LYP functional and a 6-31++G** basis set, to analyze the stability of reaction intermediates, known as σ-complexes. qu.edu.qaresearchgate.net This approach allows for the determination of which positions on the aromatic ring are most susceptible to electrophilic attack. In the case of this compound, the interplay between the electron-donating amino group at the 4-position and the electron-withdrawing nitro group at the 3-position creates a complex electronic environment.

A theoretical investigation into the reaction mechanisms of this compound would involve:

Mapping Reaction Pathways: Computational chemists would model the interaction of this compound with various reagents. By calculating the energies of reactants, transition states, and products, they can construct a detailed reaction coordinate diagram.

Determining Activation Energies: The energy barrier, or activation energy, for different potential reactions can be calculated. A lower activation energy indicates a more kinetically favorable pathway.

Analyzing Regioselectivity: In reactions where substitution can occur at multiple sites, DFT calculations can predict the most likely outcome. This is achieved by comparing the energies of the transition states leading to the different regioisomers. For this compound, this would be crucial in predicting the outcome of, for example, further electrophilic aromatic substitution. The directing effects of the amino and nitro groups would be quantitatively assessed to predict whether substitution would occur on the benzene (B151609) or pyridine (B92270) ring.

Direct amination of nitroquinoline derivatives has been explored experimentally, and computational analysis can supplement these findings by elucidating the electronic factors that govern the nucleophilic displacement of hydrogen. nih.govresearchgate.net Such studies can reveal how the potassium counterion might interact with the oxygen of the nitro group, thereby influencing the position of nucleophilic attack. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry is a highly reliable tool for predicting the spectroscopic properties of molecules, which is invaluable for identifying and characterizing compounds. DFT and its time-dependent extension (TD-DFT) are the workhorses for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. nrel.govrsc.orgchemrxiv.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful method for structure verification. For this compound, theoretical calculations would predict the chemical shifts for each of its hydrogen and carbon atoms, taking into account the electronic effects of the amino and nitro substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. researchgate.net After optimizing the molecular geometry using a method like B3LYP with a suitable basis set, a frequency calculation is performed. iosrjournals.org This yields a set of vibrational modes and their corresponding frequencies, which correlate to the absorption bands in an experimental IR spectrum. For this compound, these calculations would identify the characteristic stretching and bending frequencies for the N-H bonds of the amine, the N-O bonds of the nitro group, and the various C-H and C-N bonds within the quinoline scaffold.

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qarsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of light that the molecule absorbs. For nitro-substituted quinoline derivatives, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, and can model how these are influenced by intramolecular charge transfer. rsc.org

The following tables present hypothetical predicted spectroscopic data for this compound, based on the types of results generated from the computational methods described above. Note: These are illustrative examples and not experimentally verified data.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound Calculated using DFT (B3LYP/6-31G(d)) in CDCl3

Atom Predicted 1H Shift (ppm) Atom Predicted 13C Shift (ppm)
H-2 8.50 C-2 150.2
H-5 8.10 C-3 135.8
H-6 7.65 C-4 148.5
H-7 7.85 C-4a 120.1
H-8 8.20 C-5 128.9
NH2 6.50 C-6 126.4
C-7 130.5
C-8 122.3

Table 2: Predicted Major IR Vibrational Frequencies (cm-1) for this compound Calculated using DFT (B3LYP/6-31G(d))

Wavenumber (cm-1) Assignment
3450, 3350 N-H stretching (asymmetric and symmetric)
3100-3000 Aromatic C-H stretching
1620 N-H bending
1580, 1470 Aromatic C=C stretching
1530 NO2 asymmetric stretching
1350 NO2 symmetric stretching

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Calculated using TD-DFT (CAM-B3LYP/6-31+G(d)) in Ethanol

λmax (nm) Oscillator Strength (f) Major Transition Contribution
380 0.45 HOMO → LUMO (π → π*)
295 0.20 HOMO-1 → LUMO (π → π*)

These computational approaches provide a detailed, atomistic understanding of this compound's chemical nature. While direct computational studies on this specific molecule are not widely reported, the established theoretical frameworks for related quinoline derivatives demonstrate the potential of these methods to elucidate its reactivity and spectroscopic characteristics with a high degree of accuracy.

Reactivity and Derivatization Research of 3 Nitroquinolin 4 Amine

Chemical Transformations of the Nitro Group

The electron-withdrawing nitro group at the 3-position of the quinoline (B57606) ring is a primary site for chemical modification, most notably through reduction to an amino group.

The reduction of the nitro group in 3-nitroquinolin-4-amine derivatives to form the corresponding quinoline-3,4-diamine (B1585804) is a fundamental transformation. This reaction is a critical step in the synthesis of various heterocyclic systems, particularly imidazo[4,5-c]quinolines, which are known for their biological activities.

Common methods for this reduction involve catalytic hydrogenation. For instance, the reduction of N-benzyl-2-chloro-3-nitroquinolin-4-amine to N4-benzyl-2-chloroquinoline-3,4-diamine can be achieved using a platinum on carbon (Pt/C) catalyst under hydrogen pressure. Similarly, palladium on carbon (Pd/C) is also an effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethyl acetate (B1210297), and the presence of a drying agent like sodium sulfate (B86663) can be beneficial.

Another approach involves the use of palladium hydroxide (B78521) on carbon (Pd(OH)2/C) in glacial acetic acid under hydrogen pressure. This method has been successfully employed for the synthesis of the acetate salt of the corresponding diamine.

The choice of catalyst and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For example, in the synthesis of 4-amino-2-chloro-3-nitroquinoline, subsequent reduction to the diamine was accomplished using 5% Pt/C in ethyl acetate with magnesium sulfate.

It is worth noting that other reducing agents and conditions have been explored for the reduction of nitroarenes in general, such as using glucose in an alkaline medium or employing a magnetically recoverable palladium catalyst. While not specifically detailed for this compound in the provided context, these methods represent alternative strategies that could potentially be adapted for its reduction.

The resulting quinoline-3,4-diamines are valuable intermediates. For example, they can be further reacted with various reagents to construct fused heterocyclic rings. One common application is the reaction with carboxylic acids or their derivatives to form imidazo[4,5-c]quinolines.

Table 1: Examples of Reduction of this compound Derivatives

Starting MaterialReducing Agent/CatalystProductReference
N-Benzyl-2-chloro-3-nitroquinolin-4-aminePt/C, H₂N⁴-Benzyl-2-chloroquinoline-3,4-diamine
12 (unspecified derivative)Pd(OH)₂/C, H₂13 (acetate salt of the diamine)
4-Amino-2-chloro-3-nitroquinoline5% Pt/C, H₂4-Amino-2-chloroquinoline-3,4-diamine

The nitration of quinoline derivatives is a key reaction for introducing a nitro group onto the ring. While the provided information does not detail reactions of the nitronium ion derived from this compound, it does describe the introduction of the nitro group to form precursors. For example, 3-nitroquinoline-2,4-diol can be synthesized by dissolving the precursor in nitric acid. This suggests that under certain conditions, the nitro group can participate in or influence electrophilic substitution reactions. The synthesis of 3-nitro-4-hydroxyquinoline from anthranilic and methazonic acids further establishes the methods for introducing the nitro group at the 3-position.

Reactions at the Amine Position

The amine group at the 4-position of this compound is a nucleophilic center and can readily undergo various reactions, including nucleophilic substitutions and acylations.

The amino group at the 4-position can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom. For instance, the synthesis of N-benzyl-3-nitroquinolin-4-amine can be achieved by reacting 4-chloro-3-nitroquinoline (B17048) with benzylamine (B48309) in the presence of a base like triethylamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the benzylamine acts as the nucleophile, displacing the chloride.

The reactivity of the 4-position is enhanced by the presence of the electron-withdrawing nitro group at the 3-position, which activates the ring towards nucleophilic attack. This principle is widely used in the synthesis of various 4-aminoquinoline (B48711) derivatives.

The amine group of this compound and its derivatives can be acylated to form amides. This reaction is a common strategy for further functionalization and for the construction of more complex molecules. For example, the diamine product obtained from the reduction of a this compound derivative can be acylated with hexanoyl chloride in the presence of triethylamine. The resulting amide can then undergo further transformations, such as cyclization to form fused heterocyclic systems.

Substitution Reactions on the Quinoline Ring

While the primary focus of the provided information is on the reactions of the nitro and amino groups, the quinoline ring itself can undergo substitution reactions. The position of these substitutions is directed by the existing substituents. The electron-withdrawing nitro group at the 3-position and the electron-donating amino group at the 4-position will influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

For instance, the synthesis of 4-chloro-3-nitroquinoline from 4-hydroxy-3-nitroquinoline demonstrates a substitution reaction on the quinoline ring where a hydroxyl group is replaced by a chlorine atom. This transformation is a key step in preparing the precursor for the introduction of the 4-amino group.

Halogen Substitutions

The introduction of halogen atoms onto the this compound scaffold can be a critical step in modifying its reactivity and enabling further functionalization. While direct halogenation of this compound can be challenging, the amino group can be leveraged to facilitate the introduction of halogens.

One common strategy involves the diazotization of an amino group, followed by a Sandmeyer or related reaction to introduce a halogen. mdpi.comnih.govnih.gov For instance, the amino group at the 4-position can be converted to a diazonium salt, which can then be displaced by a halide (Cl, Br, I) using copper(I) salts as catalysts. mdpi.comnih.govnih.gov This approach allows for the regioselective introduction of a halogen at the C-4 position.

Furthermore, the reactivity of related chloro-nitroquinoline derivatives provides insight into potential halogen substitution pathways. For example, 2-chloro-3-nitroquinoline (B1590397) is a known reactive intermediate where the chlorine atom is susceptible to nucleophilic substitution. biosynth.com This suggests that if a chloro group were present at the C-2 position of this compound, it would be a prime site for substitution reactions. The synthesis of such precursors, however, would be a necessary prerequisite.

A key intermediate, 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine, highlights the possibility of having a halogen at the C-2 position concurrently with the 3-nitro and 4-amino functionalities, albeit with a substituted amine. libretexts.orgfda.govcymitquimica.commdpi.combldpharm.comresearchgate.netpharmaffiliates.com The synthesis of this compound likely involves the reaction of a dichloronitroquinoline precursor with the appropriate amine.

Derivatization at C-2, C-6, and C-7 Positions

Functionalization of the quinoline ring at positions other than those bearing the primary amino and nitro groups is crucial for expanding the structural diversity of its derivatives. Modern synthetic methods, such as transition metal-catalyzed C-H activation, have become powerful tools for the regioselective derivatization of heterocyclic compounds. nih.govnih.govnih.govnih.gov

C-2 Position: The C-2 position of the quinoline ring is often activated towards nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide. In the context of this compound, derivatization at C-2 could potentially be achieved through reactions involving a 2-halo precursor. For example, a 2-chloro-3-nitroquinolin-4-amine (B172170) derivative could undergo nucleophilic substitution at the C-2 position.

C-6 and C-7 Positions: Directing group strategies in palladium-catalyzed C-H functionalization have enabled the selective introduction of various substituents at the C-6 and C-7 positions of the quinoline core. nih.govnih.govnih.gov While specific examples starting from this compound are not extensively documented, the principles of these reactions can be applied. An appropriately chosen directing group, often attached to the amino group at C-4, could direct a palladium catalyst to activate the C-H bonds at the C-6 or C-7 positions, allowing for arylation, alkylation, or other coupling reactions. For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile demonstrates that the C-6 position can be halogenated, providing a handle for further modifications. researchgate.netresearchgate.net

Formation of Fused Ring Systems

A significant area of research involving this compound is its use as a scaffold for the synthesis of more complex, fused heterocyclic systems. The nitro and amine groups are key functionalities that can be transformed to facilitate the annulation of additional rings.

Imidazoquinoline Derivatives from 3,4-Diaminoquinoline Intermediates

The synthesis of imidazo[4,5-c]quinoline derivatives, a class of compounds with recognized biological activity, often proceeds through a 3,4-diaminoquinoline intermediate. researchgate.netnih.govresearchgate.netuq.edu.au The reduction of the 3-nitro group of this compound provides this crucial diamino precursor.

Reduction of the Nitro Group: The 3-nitro group of this compound is reduced to an amino group, yielding quinoline-3,4-diamine. This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Cyclization: The resulting 3,4-diaminoquinoline is then cyclized with a suitable one-carbon synthon to form the imidazole (B134444) ring. Common reagents for this cyclization include carboxylic acids, aldehydes, or orthoesters. The choice of the cyclizing agent determines the substituent at the C-2 position of the final imidazo[4,5-c]quinoline product.

This synthetic strategy has been employed to prepare a variety of 1H-imidazo[4,5-c]quinolin-4-amine derivatives with diverse substitutions. nih.gov

Starting MaterialIntermediateCyclizing AgentFused Ring System
This compoundQuinoline-3,4-diamineCarboxylic Acid (R-COOH)2-Substituted-1H-imidazo[4,5-c]quinolin-4-amine
This compoundQuinoline-3,4-diamineAldehyde (R-CHO)2-Substituted-1H-imidazo[4,5-c]quinolin-4-amine
This compoundQuinoline-3,4-diamineOrthoester (HC(OR)3)1H-Imidazo[4,5-c]quinolin-4-amine

Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines

The versatile reactivity of this compound and its derivatives also allows for their use in the synthesis of other important fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines often involves the annulation of a pyrimidine (B1678525) ring onto a pyridine (B92270) or quinoline precursor. nih.govresearchgate.netresearchgate.netnih.govmdpi.comrsc.orgencyclopedia.pub While direct routes from this compound are not commonly reported, derivatives of 4-aminoquinoline can be utilized. For instance, a 4-amino-3-cyanoquinoline, which could potentially be derived from this compound, can react with formamide (B127407) or other reagents to construct the fused pyrimidine ring. The general strategy involves having appropriate functional groups at the C-3 and C-4 positions of the quinoline ring that can participate in the formation of the new heterocyclic ring.

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic strategies. mdpi.comnih.govresearchgate.netnih.gov One common approach involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net Alternatively, a suitably substituted pyridine or quinoline can serve as the starting point for the annulation of the pyrazole (B372694) ring. For example, a 3-amino-4-chloroquinoline, which could be synthesized from this compound via reduction and subsequent diazotization and chlorination, can react with hydrazine (B178648) to form the pyrazolo[3,4-b]quinoline ring system.

Precursor from this compoundReagentsFused Ring System
4-Amino-3-cyanoquinolineFormamidePyrido[2,3-d]pyrimidine
3-Amino-4-chloroquinolineHydrazinePyrazolo[3,4-b]quinoline

Biological and Pharmacological Research Applications of 3 Nitroquinolin 4 Amine and Its Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives based on the quinoline (B57606) and quinazoline (B50416) core have shown promising results as inhibitors of cancer cell proliferation, angiogenesis, and metastasis. Their molecular mechanisms often involve the induction of programmed cell death (apoptosis), the inhibition of specific enzymes crucial for cancer progression, and the disruption of critical signaling pathways that govern cell growth and survival.

Inhibition of Cancer Cell Proliferation

A primary indicator of the anticancer potential of quinoline derivatives is their ability to inhibit the proliferation of various cancer cell lines. Research has demonstrated potent cytotoxic effects across a range of tumors.

For instance, the 4-aminoquinoline (B48711) derivative 4-Amino-3-acetylquinoline has been shown to be highly effective against the murine leukemia cell line L1210, with IC50 values below 4 µg/mL, a benchmark used by the National Cancer Institute to classify potential anticancer drugs. nih.gov A novel synthetic quinoline derivative, designated f25, exhibited significant cytotoxicity against the CAL-27 oral squamous carcinoma cell line with an IC50 of 7.70 µM. nih.gov Furthermore, a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated against a panel of ten cancer cell lines, with one compound, QTZ05, showing potent and selective efficacy in four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov

Quinoline-chalcone hybrids have also been identified as potent antiproliferative agents. Two such compounds, 9i and 9j, displayed IC50 values between 1.91 and 5.29 µM against A549 (lung cancer) and K-562 (leukemia) cells. jst.go.jp The antiproliferative activity of these derivatives highlights the versatility of the quinoline scaffold in developing targeted cancer therapies.

Compound/Derivative ClassCell LineCancer TypeReported IC50 ValueSource
4-Amino-3-acetylquinolineL1210Murine Leukemia<4 µg/mL nih.gov
Compound f25 (Quinoline derivative)CAL-27Oral Squamous Carcinoma7.70 µM nih.gov
QTZ05 (1H-pyrazolo[3,4-b]quinolin-3-amine derivative)HCT-116, HCT-15, HT-29, LOVOColon Cancer2.3 - 10.2 µM nih.gov
Compound 9i (Quinoline-chalcone hybrid)A549 / K-562Lung / Leukemia1.91 - 5.29 µM jst.go.jp
Compound 9j (Quinoline-chalcone hybrid)A549 / K-562Lung / Leukemia1.91 - 5.29 µM jst.go.jp

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinoline derivatives have been identified as potent angiogenesis inhibitors. These compounds can disrupt the development of the tumor's blood supply, thereby starving it of essential nutrients and oxygen. ekb.eg Research on 2-aryl-3-bromoquinolin-4(1H)-ones has shown that these compounds inhibit neovessel growth in laboratory models. researchgate.net Their mechanism involves the reduction of proangiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). researchgate.net This disruption of signaling prevents the formation of the capillary networks necessary for tumor expansion.

Induction of Apoptosis

Inducing apoptosis in cancer cells is a key mechanism for many effective chemotherapeutic agents. Quinoline derivatives have been shown to trigger this process through various cellular pathways. researchgate.net For example, 4-Amino-3-acetylquinoline induces morphological changes and DNA fragmentation characteristic of apoptosis in L1210 leukemia cells. nih.gov

The quinoline-based mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), induces apoptosis in HL-60 leukemia cells through a mitochondrial-dependent pathway. nih.gov This is confirmed by the loss of mitochondrial membrane potential. nih.gov Similarly, the derivative QTZ05 causes apoptosis in HCT-116 colon cancer cells, characterized by chromatin condensation and cell cycle arrest in the sub-G1 phase. nih.gov Other studies have shown that certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones function as apoptosis inducers by activating caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has demonstrated that quinoline derivatives can effectively inhibit these processes. ekb.eg A novel synthetic quinoline compound, f25, was found to inhibit the migration and invasion of CAL-27 tongue cancer cells to a degree comparable to the chemotherapy agent cisplatin. nih.gov

Another study identified a quinoline compound, 91b1, that exerts its anticancer effects by downregulating the gene Lumican. nih.gov Lumican is known to be overexpressed in several cancers and promotes cancer cell migration and invasion. nih.gov By suppressing Lumican expression, compound 91b1 effectively hinders the progression of cancer cells. nih.gov

Targeting Specific Enzymes (e.g., EGFR kinase)

Many cancers are driven by the aberrant activity of specific enzymes, such as receptor tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and numerous quinoline and quinazoline derivatives have been developed as potent EGFR inhibitors. nih.govresearchgate.net

The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds has been shown to be an effective inhibitor of EGFR kinase, with activity comparable to approved 4-anilinoquinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232). nih.gov One derivative from this class demonstrated an IC50 value of 7.5 nM against EGFR. nih.gov Another compound, a Schiff's base derivative bearing nitroimidazole and quinoline nuclei, showed an EGFR inhibitory IC50 of 0.12 µM. nih.gov A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were investigated as multi-target inhibitors, with compound 3h emerging as a potent inhibitor of EGFR (IC50 = 57 nM) and its drug-resistant mutant EGFRT790M (IC50 = 9.70 nM). mdpi.com

Compound/Derivative ClassTarget EnzymeReported IC50 ValueSource
4-anilinoquinoline-3-carbonitrile (Compound 44)EGFR7.5 nM nih.gov
Schiff's base derivative (Compound 50)EGFR0.12 µM nih.gov
Quinoline derivative 5aEGFR / HER-271 nM / 31 nM rsc.org
Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one)EGFR57 nM mdpi.com
Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one)EGFRT790M9.70 nM mdpi.com
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR TK0.006 nM amazonaws.com

PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, controlling cell proliferation, survival, and metabolism. nih.gov Consequently, it is a major target for cancer drug development. Quinoline-based derivatives have been discovered to be potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors. researchgate.net

The compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was identified as a potent, second-generation mTOR inhibitor with an IC50 of 64 nM. nih.gov It acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in HL-60 leukemia cells. nih.gov A separate series of quinoline-chalcone hybrids were also found to inhibit PI3K with IC50 values ranging from 0.17 to 0.84 µM. jst.go.jp Western blot analysis confirmed that these compounds inhibited the phosphorylation of key proteins in the pathway, including PI3K, Akt, and mTOR. jst.go.jp This dual inhibition is a valuable therapeutic strategy, as it can overcome feedback mechanisms that limit the efficacy of single-target inhibitors. researchgate.net

Antimicrobial Properties of 3-Nitroquinolin-4-amine and its Derivatives

The quinoline scaffold is a prominent structural motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial effects. While specific studies focusing exclusively on this compound are limited, the broader class of quinoline derivatives has been extensively investigated for its potential to combat microbial infections. The introduction of various functional groups to the quinoline ring system can significantly modulate their antimicrobial potency and spectrum of activity.

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of 4-aminoquinoline have been a subject of interest in the development of new antibacterial agents. Research has shown that certain quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, some novel 4-aminoquinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of bacterial strains, showing moderate activity.

In a study on quinolinequinones, which share the core quinoline structure, several derivatives demonstrated significant growth inhibition against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, some of these compounds were also active against Enterococcus faecalis. nih.gov The minimum inhibitory concentration (MIC) values indicated that certain quinolinequinones were more potent than standard antibiotics like amikacin (B45834) against E. faecalis. nih.gov Another study on pyrimidoisoquinolinquinones, another class of quinoline derivatives, showed that all synthesized compounds inhibited Gram-positive pathogens at concentrations ranging from 0.5 to 64 µg/mL. mdpi.com

The structural features of these molecules play a crucial role in their antibacterial efficacy. For example, the presence of specific substituents can influence the lipophilicity and electronic properties of the compounds, which in turn affects their ability to penetrate bacterial cell walls and interact with molecular targets. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Reference
Quinolinequinones Staphylococcus epidermidis 1.22 nih.gov
Quinolinequinones Enterococcus faecalis 4.88 nih.gov
Pyrimidoisoquinolinquinones Gram-positive pathogens 0.5 - 64 mdpi.com
6-amino-4-methyl-1H-quinoline-2-one derivatives Bacillus cereus 3.12 - 50 nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Staphylococcus aureus 3.12 - 50 nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Pseudomonas aeruginosa 3.12 - 50 nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Escherichia coli 3.12 - 50 nih.gov

Activity against Fungal Strains

The antifungal potential of quinoline derivatives has also been an area of active research. nih.gov Studies have demonstrated that modifications to the quinoline core can yield compounds with significant activity against various fungal pathogens. For example, a series of new quinoline derivatives were synthesized and showed potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov

In research focused on quinolinequinones, these compounds exhibited notable activity against Candida albicans and Candida parapsilosis. nih.gov This suggests that the quinoline scaffold can be a valuable template for the development of novel antifungal agents. The mechanism of action for the antifungal properties of many quinoline derivatives is still under investigation but may involve the disruption of fungal cell wall integrity or inhibition of essential fungal enzymes. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound Class Fungal Strain Activity Reference
6-amino-4-methyl-1H-quinoline-2-one derivatives Aspergillus flavus Potentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Aspergillus niger Potentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Fusarium oxysporum Potentially active nih.gov
6-amino-4-methyl-1H-quinoline-2-one derivatives Candida albicans Potentially active nih.gov
Quinolinequinones Candida albicans Significant activity nih.gov
Quinolinequinones Candida parapsilosis Significant activity nih.gov

Potential for Antibiotic Development

The diverse antimicrobial activities of quinoline derivatives highlight their potential as a source for the development of new antibiotics. researchgate.net The ability to systematically modify the quinoline structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The development of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacophores, is a promising strategy to overcome drug resistance and enhance antibacterial efficacy. researchgate.net

The challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Quinolines, with their proven track record in medicinal chemistry, represent a valuable starting point for the design and synthesis of next-generation antimicrobial agents. Further research into the structure-activity relationships and mechanisms of action of a wide range of quinoline derivatives, including those of this compound, is warranted to fully exploit their therapeutic potential.

Enzyme Inhibition Studies

The ability of quinoline derivatives to interact with and inhibit the activity of various enzymes is a key aspect of their pharmacological profile. While specific data on this compound is not extensively available, the broader class of quinoline-containing compounds has been implicated in the inhibition of several key enzymes involved in critical cellular processes.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition

Methionine aminopeptidases (MetAPs) are enzymes that play a crucial role in protein maturation by removing the N-terminal methionine from newly synthesized proteins. medchemexpress.com MetAP-2, in particular, has been identified as a target for the development of anti-angiogenic agents, as its inhibition can disrupt the proliferation of endothelial cells. nih.gov

While many known MetAP-2 inhibitors are natural products like fumagillin (B1674178) and its derivatives, research has explored a variety of synthetic small molecules for their MetAP-2 inhibitory activity. nih.govnih.gov Although direct studies linking this compound to MetAP-2 inhibition are scarce, the general structural features of small molecule enzyme inhibitors suggest that quinoline derivatives could potentially be designed to fit into the active site of MetAP-2. The development of reversible and selective MetAP-2 inhibitors is an active area of research, and diverse chemical scaffolds are being investigated. nih.gov The exploration of quinoline-based compounds in this context could yield novel therapeutic agents.

DNA2 Enzyme Inhibition

DNA2 (DNA replication helicase/nuclease 2) is a key enzyme involved in DNA replication, repair, and telomere maintenance. It possesses both helicase and nuclease activities, which are critical for processing DNA intermediates during these processes. The inhibition of DNA2 has been proposed as a potential therapeutic strategy in cancer, as cancer cells often exhibit increased replication stress and reliance on specific DNA repair pathways.

While there is a growing interest in developing DNA2 inhibitors, the field is still in its early stages. To date, high-throughput screening efforts have identified some small molecule inhibitors of DNA2 nuclease activity. However, the current literature does not specifically report on this compound or its derivatives as DNA2 inhibitors. A recent study detailed the characterization of fifteen quinoline-based analogs and their ability to inhibit various enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov This suggests that the quinoline scaffold can interact with DNA-modifying enzymes, and it is plausible that specifically designed quinoline derivatives could target the nuclease or helicase activity of DNA2. Further research is needed to explore this possibility.

Interaction with Neurotransmitter Metabolism Enzymes

The central nervous system (CNS) relies on a delicate balance of neurotransmitters, the metabolism of which is controlled by key enzymes. Two such enzymes are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO is responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin, while COMT inactivates catecholamines by catalyzing the transfer of a methyl group to them. wikipedia.org The inhibition of these enzymes can increase the synaptic availability of neurotransmitters and is a therapeutic strategy for conditions such as Parkinson's disease and depression. nih.govmdpi.com

While direct studies on this compound's interaction with these specific enzymes are not extensively detailed, the broader class of quinoline derivatives has been identified as a promising scaffold for inhibitors of neurotransmitter metabolism enzymes. nih.gov Molecular docking simulations have suggested that certain quinoline derivatives are potential inhibitors of both MAO-B and COMT. nih.govresearchgate.net These computational studies provide a basis for investigating the potential of this compound and its analogues to interact with the active sites of these enzymes, thereby modulating neurotransmitter levels. The structural features of the quinoline ring system make it a versatile framework for designing selective enzyme inhibitors. researchgate.net

Anticonvulsant Activity

Derivatives of this compound have been explored for their potential as anticonvulsant agents. Research has focused on synthesizing novel compounds based on the 4-amino-3-nitroquinolin-2-one scaffold and evaluating their activity in preclinical models of seizures. researchgate.net This line of inquiry is driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects.

One notable study involved the synthesis of N-substituted 4-amino-3-nitroquinolin-2-one derivatives. These compounds were screened for their ability to protect against seizures in established mouse models. The research highlighted that specific structural modifications to the 4-amino group could impart significant anticonvulsant properties. researchgate.net

The primary mechanism underlying the anticonvulsant activity of many drugs involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). GABA is the main inhibitory neurotransmitter in the brain, and its interaction with GABA receptors, particularly the GABA-A receptor complex, leads to neuronal hyperpolarization and a reduction in neuronal excitability.

The design of anticonvulsant 3-nitroquinoline (B96883) derivatives has been guided by this principle. By incorporating a GABA pharmacophore into the quinoline structure, researchers have aimed to create molecules that can interact with the GABAergic system. researchgate.netresearchgate.net For example, N-substituted derivatives of 4-amino-3-nitroquinolin-2-one were prepared using GABA and its methyl ester as the amino-acid component. researchgate.net This strategy suggests that the anticonvulsant effects of these compounds may be mediated through direct or indirect interaction with GABA receptors or by influencing GABA metabolism. nih.govnih.gov The GABA-A receptor is a known target for various anticonvulsants, and compounds that modulate its function can effectively suppress seizure activity. nih.gov

The exploration of 3-nitroquinoline derivatives has yielded important insights into their structure-activity relationships (SAR) for anticonvulsant activity. The potency and efficacy of these compounds are highly dependent on the nature and position of substituents on the quinoline core and the 4-amino group.

A study on N-substituted 4-amino-3-nitroquinolin-2-ones revealed that the nature of the substituent at the 4-amino position is critical. The research demonstrated that the methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid exhibited the most potent anticonvulsant activity in mouse models. researchgate.net This finding underscores the importance of the ester functionality and the length of the alkyl chain connecting to the GABA moiety for optimal activity.

Below is a data table summarizing key SAR findings for anticonvulsant activity in this class of compounds.

Compound Scaffold Substituent at 4-Amino Position Observed Anticonvulsant Activity Reference
4-Amino-3-nitroquinolin-2-one-NH-(CH₂)₃-COOH (GABA)Moderate researchgate.net
4-Amino-3-nitroquinolin-2-one-NH-(CH₂)₃-COOCH₃ (GABA methyl ester)High researchgate.net

This table is based on findings from a study on novel quinolin-2-one derivatives.

These results indicate that lipophilicity and the potential for hydrogen bonding, influenced by the ester group, may play a significant role in the compound's ability to cross the blood-brain barrier and interact with its target.

Immunomodulatory Activity (e.g., TLR7 Agonists)

The quinoline scaffold is a core component of several compounds known to modulate the immune system. A prominent example is the imidazo[4,5-c]quinoline family, which includes potent agonists of Toll-like receptor 7 (TLR7) and TLR8. nih.govnih.gov These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and initiating an immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. researchgate.netoup.com

While this compound itself is not an imidazoquinoline, its quinoline core structure suggests a potential for interaction with TLRs. The immunomodulatory activity of TLR7/8 agonists is highly structure-dependent. For instance, imidazoquinoline derivatives are known to function as synthetic agonists for these receptors. nih.gov The development of novel TLR7 and TLR8 agonists with different chemical scaffolds is an active area of research for applications as vaccine adjuvants and in cancer immunotherapy. researchgate.net The 4-amino group is a common feature in many active TLR7 agonists, and its substitution pattern can significantly influence potency and selectivity. Therefore, this compound and its derivatives represent a scaffold of interest for the design of new immunomodulatory agents targeting the TLR7/8 pathway.

Potential in Medicinal Chemistry as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. mdpi.com The quinoline ring system is widely regarded as a privileged scaffold due to its presence in a vast number of natural products and synthetic compounds with diverse and significant pharmacological activities. nih.govresearchgate.net

The versatility of the quinoline scaffold allows for the synthesis of large libraries of compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net The 3-nitroquinoline framework, in particular, has been successfully utilized to generate novel therapeutic candidates. nih.gov The combination of the privileged quinoline core with the reactive handles of the nitro and amino groups at the 3- and 4-positions, respectively, makes this compound an attractive building block for combinatorial chemistry and drug discovery campaigns.

The this compound scaffold serves as a versatile template for the rational design of novel molecules with specific biological activities. By strategically modifying the core structure, medicinal chemists can develop compounds tailored to interact with particular biological targets.

For example, the 3-nitroquinoline framework has been used as the basis for designing a novel class of antitumor agents. nih.gov Researchers have synthesized series of 3-nitroquinoline derivatives and evaluated their antiproliferative effects against cancer cell lines, leading to the identification of promising new templates for anticancer drug development. nih.gov Similarly, in the realm of anticonvulsant drug discovery, the 4-amino-3-nitroquinoline backbone has been functionalized with moieties designed to interact with the GABAergic system, resulting in compounds with significant anticonvulsant activity. researchgate.net These examples highlight the utility of the this compound scaffold in generating structurally diverse molecules with a range of desired pharmacological profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a privileged structure in medicinal chemistry, with modifications to its core leading to a wide range of biological activities. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the pharmacological effects of these derivatives. Research has primarily focused on the anticancer potential of this class of compounds, revealing key insights into the roles of substituents at the C2 and C4 positions of the quinoline ring.

A significant study involved the synthesis of two series of 3-nitroquinoline derivatives starting from 2,4-dichloro-3-nitroquinoline. nih.gov The first series (Table 1) was created by a regioselective nucleophilic substitution at the C4 position, yielding 4-aryl(alkyl)amino-3-nitroquinolines. The second series (Table 2) was synthesized through complete nucleophilic substitution at both C2 and C4 positions, resulting in 2,4-diaryl(dialkyl)amino-3-nitroquinolines. nih.gov These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, including lung (A-549 and H-460) and colon (HCT-116) cancer lines. nih.gov

The general SAR for 4-aminoquinoline derivatives suggests that electron-withdrawing groups on the quinoline ring can significantly influence the compound's properties and biological activity. nih.gov The nitro group at the C3 position is a strong electron-withdrawing group, which plays a critical role in the molecular interactions of these compounds. nih.govnih.gov

Substitutions at the C4-amino Position

In the monosubstituted series, where various amines were introduced at the C4 position while retaining the chlorine atom at C2, the nature of the C4 substituent was found to be a determinant of anticancer activity. The introduction of different aryl and alkyl amines at this position led to a range of potencies.

Generally, compounds from this series showed moderate to low activity. However, analysis of the data indicates that the type of substituent on the amino group at C4 is critical. For instance, comparing different aromatic and aliphatic side chains provides insight into the spatial and electronic requirements for activity at this position.

Table 1: SAR of 2-Chloro-3-nitroquinolin-4-amine (B172170) Derivatives (C4-Substitution)
Compound IDR (Substituent at C4)Biological Activity Notes
1a PhenylaminoBaseline activity
1b 4-MethylphenylaminoVaried activity against different cell lines
1c 4-MethoxyphenylaminoModerate activity
1d 4-ChlorophenylaminoPotency influenced by halogen substitution
1e 4-FluorophenylaminoPotency influenced by halogen substitution
1f 3,4-DimethylphenylaminoActivity reflects steric and electronic effects
1g BenzylaminoIntroduction of flexibility in the side chain
1h CyclohexylaminoComparison of aliphatic vs. aromatic rings
1i n-ButylaminoEffect of linear alkyl chains
1j Pyrrolidin-1-ylInfluence of cyclic aliphatic amines
1k Piperidin-1-ylInfluence of six-membered heterocyclic rings
1l MorpholinoIntroduction of heteroatoms in the side chain

This table summarizes the structural variations at the C4 position in a series of 2-chloro-3-nitroquinoline (B1590397) derivatives to explore structure-activity relationships. Data synthesized from research findings. nih.gov

Substitutions at both C2 and C4 Positions

The disubstituted series, featuring various amino groups at both the C2 and C4 positions, demonstrated significantly enhanced anticancer activity compared to the monosubstituted series. This suggests that substitution at the C2 position is crucial for improving potency. nih.gov

Within this series, several compounds exhibited excellent anticancer activity, in some cases comparable to the positive control, erlotinib. nih.gov The SAR analysis revealed several key trends:

Symmetrical vs. Unsymmetrical Substitution: Both symmetrically and unsymmetrically substituted derivatives showed potent activity.

Nature of the Substituent: Compounds with halogen-substituted anilino moieties, particularly chloro- and fluoro-anilino groups at both C2 and C4, were among the most active. For example, compounds 2e (4-chloroanilino at C2/C4) and 2f (4-fluoroanilino at C2/C4) displayed excellent, broad-spectrum antiproliferative activity. nih.gov

Aliphatic vs. Aromatic Substituents: The compound with two morpholine (B109124) groups (3a ) also exhibited outstanding anticancer activity across all tested cell lines, indicating that bulky, heterocyclic aliphatic amines can be highly favorable. nih.gov

Steric and Electronic Effects: The presence of a methyl group on the aromatic ring, as in compound 2j (3,4-dimethylanilino at C2/C4), also resulted in high potency. This highlights the combined importance of lipophilicity and electronic properties conferred by the substituents. nih.gov

Molecular modeling studies supported these SAR findings, indicating that the most potent compounds effectively fit into the target's binding site, which is often a key factor in their mechanism of action. nih.gov

Table 2: SAR of 2,4-Diamino-3-nitroquinoline Derivatives (C2 and C4-Disubstitution)
Compound IDR (Substituent at C2)R' (Substituent at C4)Biological Activity Highlights
2a PhenylaminoPhenylaminoModerate activity
2b 4-Methoxyphenylamino4-MethoxyphenylaminoGood activity
2c 4-Methylphenylamino4-MethylphenylaminoPotent activity
2d 3-Methylphenylamino3-MethylphenylaminoModerate activity
2e 4-Chlorophenylamino4-ChlorophenylaminoExcellent activity , comparable to erlotinib nih.gov
2f 4-Fluorophenylamino4-FluorophenylaminoExcellent activity , comparable to erlotinib nih.gov
2g 3-Chlorophenylamino3-ChlorophenylaminoGood activity
2h 3-Chloro-4-fluorophenylamino3-Chloro-4-fluorophenylaminoPotent activity
2i 4-Bromophenylamino4-BromophenylaminoGood activity
2j 3,4-Dimethylphenylamino3,4-DimethylphenylaminoExcellent activity nih.gov
2k BenzylaminoBenzylaminoModerate activity
3a MorpholinoMorpholinoExcellent activity across all cell lines nih.gov

This table summarizes the structural variations at the C2 and C4 positions in a series of 3-nitroquinoline derivatives. The disubstituted compounds generally showed higher potency than their monosubstituted counterparts, with compounds 2e, 2f, 2j, and 3a being particularly noteworthy. Data synthesized from research findings. nih.gov

Applications As Research Tools and Intermediates

Pharmaceutical Intermediates for Drug Synthesis

3-Nitroquinolin-4-amine is a key intermediate in the synthesis of complex molecules for pharmaceutical research. An intermediate is a chemical compound that is a stepping stone in the multi-step process of producing an active pharmaceutical ingredient (API). pharmanoble.com The quality and purity of intermediates are critical as they directly impact the efficacy and safety of the final drug product. pharmanoble.com

The quinoline (B57606) structure is a recognized pharmacophore present in numerous approved drugs, including kinase inhibitors used in cancer therapy. nih.govmdpi.com Protein kinases are crucial regulators of cellular signal transduction, and their deregulation is implicated in diseases like cancer. unisi.itresearchgate.net Consequently, the development of kinase inhibitors is a significant area of medicinal chemistry. nih.govunisi.it

Research has demonstrated the utility of the 3-nitro-4-aminoquinoline scaffold in creating potent inhibitors for various kinases. For instance, derivatives of this compound are investigated for their potential to inhibit kinases such as FLT3, which is relevant in acute myeloid leukemia (AML). nih.gov The synthesis often involves modifying the amino group or reducing the nitro group to another functional group to build more complex structures that can effectively bind to the target kinase. researchgate.net The compound serves as a starting material for creating libraries of related molecules to be screened for biological activity against different diseases.

Below is a table highlighting examples of drug classes and specific targets where intermediates derived from the quinoline scaffold are relevant.

Therapeutic AreaDrug Target ClassSpecific Examples of Targets
OncologyProtein Kinase InhibitorsFLT3, c-Src, Abl, EGFR, VEGFR
Infectious DiseasesAntimalarials-
Autoimmune DiseasesAnti-inflammatory agents-

This table illustrates the broad applicability of the quinoline scaffold, for which this compound is a key synthetic precursor.

Reference Standards in Quality Control

In pharmaceutical quality control (QC), reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. sigmaaldrich.comlgcstandards.com These standards are essential for calibrating analytical instruments and validating analytical methods. sigmaaldrich.comhpc-standards.com

A primary reference standard is a substance shown by extensive analytical tests to be authentic material of high purity. lgcstandards.com Secondary standards are calibrated against primary standards and are used for routine laboratory analysis. who.int Given that this compound is an intermediate in the synthesis of some APIs, it can also be a potential process-related impurity in the final drug substance. Therefore, a well-characterized reference standard of this compound is necessary for:

Impurity Profiling: Developing and validating analytical methods (like HPLC) to detect and quantify traces of this intermediate in the final API.

Starting Material Control: Confirming the identity and purity of the starting material before it enters the manufacturing process, in accordance with Good Manufacturing Practice (GMP). europa.eu

Method Development: Serving as a benchmark compound during the development of new analytical procedures. lgcstandards.com

Regulatory bodies require that the purity of APIs is strictly controlled, and any impurities are monitored. hpc-standards.com The availability of high-purity reference materials for quinoline and its derivatives is crucial for laboratories to comply with these international quality standards. hpc-standards.com

Building Blocks in Organic Synthesis

This compound is a versatile building block in organic synthesis due to its distinct functional groups that can be selectively manipulated. amerigoscientific.com Nitro compounds and amines are considered ideal intermediates for assembling complex molecular frameworks, particularly in the synthesis of heterocyclic compounds. nih.govresearchgate.netarkat-usa.org

The synthetic utility of this compound stems from:

The Amino Group: The primary amine at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation, to introduce new substituents and build larger molecular structures.

The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group that influences the reactivity of the quinoline ring. Crucially, it can be readily reduced to an amino group, providing a pathway to 3,4-diaminoquinoline derivatives. These diamines are precursors to various fused heterocyclic systems.

The Quinoline Core: The aromatic quinoline ring system itself can participate in further reactions, such as electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

This dual functionality allows for sequential and regioselective reactions, making it a valuable precursor for creating diverse chemical libraries. For example, the transformation of the nitro group into an amine is a key step in the synthesis of many pharmaceutically relevant compounds. researchgate.net The resulting diamine can then be cyclized with various reagents to form new fused rings, leading to novel heterocyclic systems with potential biological activity.

Functional GroupType of ReactionPotential Products
4-Amino GroupAcylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Fused heterocycles
3-Nitro GroupReduction3-Aminoquinolines, 3,4-Diaminoquinolines
Quinoline RingElectrophilic/Nucleophilic SubstitutionSubstituted quinoline derivatives

Probes for Biological System Studies

The quinoline scaffold is inherently fluorescent and has been extensively explored for the development of molecular probes for bio-imaging. crimsonpublishers.comresearchgate.net These small-molecule fluorescent probes are powerful tools in chemical biology for visualizing and studying dynamic processes within living cells with high sensitivity and specificity. nih.govmorressier.com

While specific studies on this compound as a direct fluorescent probe are not prominent, its structure represents a core that can be elaborated to create such tools. nih.gov The development of quinoline-based probes often involves a modular design approach where different parts of the molecule are engineered to tune its photophysical properties and target specificity. researchgate.net

This compound can serve as a foundational scaffold for creating novel probes because:

The amino group provides a convenient handle for attaching other functional units, such as specific ligands to direct the probe to a particular cellular location (e.g., mitochondria, lysosomes) or reactive groups for covalent labeling of target biomolecules. researchgate.net

The electron-withdrawing nitro group can be used to modulate the fluorescence properties of the quinoline core. For instance, its reduction to an electron-donating amino group would significantly alter the emission wavelength and quantum yield, a principle that can be exploited to design "turn-on" sensors.

The quinoline ring itself is a well-established fluorophore, and its derivatives have been used to create probes for detecting metal ions, pH changes, and specific biomolecules like lipid droplets in live cells. crimsonpublishers.comresearchgate.netnih.gov

The synthetic accessibility of derivatives from this compound makes it an attractive starting point for the combinatorial development of new and diverse fluorescent probes for a wide range of biological applications. nih.gov

Q & A

Q. Key Parameters :

  • Catalyst : Pd(PPh₃)₄ enhances coupling efficiency in microwave synthesis.
  • Solvent : A 3:1 dioxane/water mixture optimizes solubility and reaction kinetics.
  • Temperature : Microwave irradiation at 120°C reduces side reactions.

How are structural and purity characteristics of this compound validated in synthetic workflows?

Basic
Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro and amine groups at positions 3 and 4, respectively). Peaks for aromatic protons appear in δ 7.5–9.0 ppm, with amine protons at δ 5.5–6.5 ppm .
  • Mass Spectrometry (MS) : HRMS matches theoretical molecular weights (e.g., [M+H]⁺ for C₉H₆N₃O₂: 188.0455).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 57.45%, H: 3.21%, N: 22.33%) .

What methodologies are used to assess the stability of this compound under varying storage conditions?

Basic
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (reported melting point: 265–267°C ).
  • HPLC-PDA : Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
  • Light Exposure Tests : UV-Vis spectroscopy tracks nitro group reduction under prolonged light exposure.

Recommendation : Store in amber vials at -20°C under inert gas to prevent nitro group degradation.

How does structural modification of this compound influence its antitumor activity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects : Derivatives with trifluoromethyl (CF₃) or methoxy (OCH₃) groups at position 2 or 7 enhance cytotoxicity. For example, 2-trifluoromethyl-3-nitroquinolin-4-amine derivatives inhibit MDA-231 breast cancer cells at IC₅₀ = 3.2 µM .

  • Table: Antitumor Activity of Selected Derivatives

    CompoundSubstituentIC₅₀ (µM, A549)
    4bCF₃ at C24.1
    5cOCH₃ at C72.8

Methodology : MTT assays on cancer cell lines (e.g., A549, PC3) at 5 µM concentrations .

What strategies resolve contradictory biological activity data in this compound derivatives?

Advanced
Discrepancies in IC₅₀ values may arise from:

  • Solubility Issues : Poor aqueous solubility (common in nitroaromatics) leads to false negatives. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Instability : Cytochrome P450 assays identify rapid metabolism of certain substituents (e.g., tert-butyl groups).
  • Counterion Effects : Formate salts (e.g., compound 30 in ) improve bioavailability compared to free bases.

How can computational modeling optimize the design of this compound derivatives?

Q. Advanced

  • 3D-QSAR Models : Correlate steric/electronic features with activity. For example, CoMFA models highlight the importance of hydrophobic pockets near the nitro group .
  • Docking Studies : Predict binding to targets like topoisomerase II using AutoDock Vina. Nitro groups form hydrogen bonds with active-site residues (e.g., Asn91).
  • ADMET Prediction : SwissADME estimates logP (2.1–3.5) and BBB permeability to prioritize candidates.

What analytical techniques troubleshoot low yields in this compound synthesis?

Q. Advanced

  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) identifies intermediates.
  • Byproduct Analysis : LC-MS detects chlorinated byproducts from incomplete substitution.
  • Purification : Gradient silica chromatography (0–20% MeOH in DCM) resolves nitro-group degradation products .

How are spectroscopic techniques applied to confirm regioselectivity in nitration reactions?

Q. Advanced

  • ¹⁵N NMR : Distinguishes nitro (δ ~ -20 ppm) and amine (δ ~ 30 ppm) groups.
  • NOESY : Verifies spatial proximity of nitro and amine groups in the quinoline ring.
  • X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., para vs. meta nitro placement) .

What in vitro assays are recommended for evaluating the mechanism of action of this compound derivatives?

Q. Advanced

  • Apoptosis Assays : Annexin V-FITC/PI staining quantifies programmed cell death.
  • Cell Cycle Analysis : Flow cytometry (propidium iodide) identifies G1/S arrest.
  • Western Blotting : Measures caspase-3 cleavage and Bcl-2 suppression .

How do solvent systems influence the solubility and reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Polar Aprotic Solvents : DMF or NMP enhance solubility for Suzuki-Miyaura couplings.
  • Microwave vs. Conventional Heating : Microwave irradiation in dioxane/water reduces reaction time from 24 hours to 2 hours .
  • Additives : K₂CO₃ or Cs₂CO₃ improves base sensitivity in Pd-catalyzed reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.